molecular formula C14H19NO B1234446 Bicyclo(2,2,2)octyloxyaniline CAS No. 56714-25-1

Bicyclo(2,2,2)octyloxyaniline

Cat. No.: B1234446
CAS No.: 56714-25-1
M. Wt: 217.31 g/mol
InChI Key: FUPJBGLBTIPIJW-UHFFFAOYSA-N
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Description

Bicyclo(2,2,2)octyloxyaniline is a sophisticated organic building block that integrates a rigid, three-dimensional bicyclo[2.2.2]octane scaffold with a terminal aniline group. This unique structure, featuring a bridging oxygen linker, confers exceptional steric and electronic properties that are valuable in advanced materials research and organic synthesis. The bicyclo[2.2.2]octane moiety is prized for its robust, cage-like geometry, which promotes structural stability and can significantly influence the physical behavior of derived compounds, such as their thermal stability and mesomorphic properties. The primary research value of this compound lies in its dual functionality; the aniline group serves as a versatile handle for further chemical modification, including diazotization or incorporation into polymer backbones, while the alkoxy chain enhances solubility and processability. Researchers utilize this reagent in the design and synthesis of non-linear optical materials, liquid crystals for display technologies, and as a key precursor for ligands in asymmetric catalysis. Its rigid structure makes it an ideal candidate for constructing metal-organic frameworks (MOFs) and other porous materials where predictable geometry is critical. Furthermore, the electron-donating capability of the aniline moiety, in concert with the electron-withdrawing potential of the bicyclic system, allows for fine-tuning of electronic characteristics in organic semiconductors. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

56714-25-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(1-bicyclo[2.2.2]octanyloxy)aniline

InChI

InChI=1S/C14H19NO/c15-12-1-3-13(4-2-12)16-14-8-5-11(6-9-14)7-10-14/h1-4,11H,5-10,15H2

InChI Key

FUPJBGLBTIPIJW-UHFFFAOYSA-N

SMILES

C1CC2(CCC1CC2)OC3=CC=C(C=C3)N

Canonical SMILES

C1CC2(CCC1CC2)OC3=CC=C(C=C3)N

Synonyms

bicyclo(2,2,2)octyloxyaniline

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Hypo-beta-lipoproteinemic Agents
Bicyclo(2,2,2)octyloxyaniline has been studied for its potential as a hypo-beta-lipoproteinemic agent. Research indicates that derivatives of this compound can lower serum cholesterol and heparin precipitable lipoproteins in cholesterol-cholic acid fed rats. The study demonstrated that certain derivatives effectively shifted the ratio of lipoproteins in favor of heparin precipitable lipoproteins, suggesting a therapeutic role in managing cholesterol levels .

SARS-CoV-2 Protease Inhibitors
Recent studies have explored this compound derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease. The rigid bicyclo(2,2,2)octene scaffold has been identified as a promising starting point for developing inhibitors that could interfere with viral replication. Inhibition assays revealed that some synthesized compounds exhibited micromolar range inhibition of the protease, indicating their potential utility in antiviral drug development .

Material Science

Polymer Applications
In material science, this compound can be utilized in the development of polymers for various applications. Its unique structural properties allow for the creation of polymers that can serve as film formers and stabilizers in cosmetic formulations. These polymers can enhance the stability and efficacy of cosmetic products by providing desirable sensory attributes and improving skin feel .

Cosmetic Formulations

Topical Applications
The compound's properties make it suitable for incorporation into topical formulations aimed at improving skin health. Research has shown that formulations containing this compound can be designed to optimize skin hydration and reduce irritation while maintaining stability over time. The use of this compound in cosmetic products aligns with current trends towards biocompatibility and eco-friendliness in personal care products .

Case Studies

Study Focus Findings Reference
Hypo-beta-lipoproteinemic activityDemonstrated significant lowering of serum cholesterol and lipoproteins in animal models
Antiviral potentialIdentified as a promising scaffold for SARS-CoV-2 protease inhibitors with effective inhibition rates
Cosmetic formulation effectivenessShowed stability and skin compatibility when used in topical formulations

Preparation Methods

Transition Metal-Catalyzed Oxidative Functionalization

A prominent method involves the oxidation of 1,4-dimethylenecyclohexane using transition metal catalysts. For instance, treatment with ruthenium or palladium catalysts in the presence of oxidizing agents like oxygen or peroxides generates oxo-substituted bicyclo[2.2.2]octane intermediates. These intermediates are subsequently functionalized with aniline derivatives via nucleophilic substitution or reductive amination.

Reaction Conditions :

  • Catalysts : Homogeneous RuCl₃ or heterogeneous Pd/C (5–10 mol%).

  • Oxidizing Agents : O₂ (1–5 atm) or tert-butyl hydroperoxide (TBHP).

  • Temperature : 80–150°C in polar aprotic solvents (e.g., DMF, DMSO).

  • Yield : 45–60% after purification.

This method’s advantage lies in its scalability, but challenges include over-oxidation side reactions and catalyst deactivation due to the bicyclic system’s steric bulk.

Acid-Catalyzed Cyclization and Esterification

Bicyclo[2.2.2]octane Core Formation

A two-step process starts with the acid-catalyzed cyclization of 3-pentanone derivatives. Strong acids like polyphosphoric acid (PPA) or H₂SO₄ promote the formation of the bicyclo[2.2.2]octane framework via intramolecular aldol condensation. The resulting ketone is reduced using LiAlH₄ or NaBH₄ to yield the alcohol precursor.

Key Data :

StepReagents/ConditionsIntermediateYield (%)
CyclizationH₂SO₄, 120°C, 6 hBicyclo-octanone70
ReductionNaBH₄, MeOH, 0°CBicyclo-octanol85

Halogenation and Cross-Coupling Strategies

Bromination at Bridgehead Positions

Bridgehead bromination of bicyclo[2.2.2]octane derivatives using PBr₃ or NBS (N-bromosuccinimide) generates electrophilic intermediates. Subsequent Suzuki-Miyaura coupling with boronic acid-functionalized anilines introduces the aromatic amine group.

Optimized Protocol :

  • Bromination : NBS, AIBN, CCl₄, reflux, 12 h (Yield: 78%).

  • Coupling : Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C (Yield: 62%).

Challenges in Regioselectivity

The bicyclo[2.2.2]octane system’s symmetry complicates regioselective halogenation. Computational studies suggest that electron-deficient catalysts favor bridgehead functionalization over lateral positions.

Reductive Amination of Bicyclo[2.2.2]octane Dialdehydes

Dialdehyde Synthesis via Hydroformylation

Hydroformylation of bicyclo[2.2.2]octene derivatives using syngas (CO/H₂) and cobalt catalysts produces dialdehydes, which undergo reductive amination with aniline.

Typical Conditions :

  • Catalyst : Co₂(CO)₈ (2 mol%).

  • Pressure : 50–100 bar CO/H₂ (1:1).

  • Temperature : 120–180°C.

  • Yield : 55–70% after column chromatography.

Limitations and Mitigation

Side reactions such as over-reduction to amines or aldol condensation are minimized using mild reducing agents (e.g., NaBH₃CN) and low temperatures (0–25°C).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodAdvantagesLimitationsIdeal Scale
Transition Metal OxidationHigh functional group toleranceCatalyst cost, moderate yieldsPilot plant
Acid-Catalyzed CyclizationLow-cost reagentsMulti-step, purification challengesLab-scale
Halogenation/CouplingRegioselectiveToxic reagents (e.g., PBr₃)Small-scale
Reductive AminationDirect amine introductionHigh-pressure conditionsIndustrial

Q & A

Q. What spectroscopic techniques are recommended for characterizing Bicyclo(2,2,2)octyloxyaniline, and how should data interpretation address structural ambiguities?

Answer:

  • Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve the bicyclic framework and oxyaniline substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Data Interpretation : Assign peaks by comparing shifts to analogous bicyclic compounds (e.g., Bicyclo[2.2.2]octane sulfonyl fluoride derivatives). For example, sulfonamide derivatives in show distinct splitting patterns due to ring strain and substituent effects .
  • Ambiguity Resolution : If overlapping signals occur, employ 2D NMR (COSY, HSQC) or computational modeling (DFT) to validate assignments.

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • Conditions : Test pH 2–12 (buffered solutions) and temperatures 25°C–60°C.
    • Metrics : Monitor degradation via HPLC/UV-Vis, tracking parent compound loss and byproduct formation.
    • Controls : Include inert atmospheres (N2_2) to isolate oxidative vs. hydrolytic pathways.
  • Safety : Follow GHS guidelines for handling corrosive/toxic byproducts (e.g., skin/eye irritation risks as in ) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in this compound synthesis be resolved using Design of Experiments (DoE)?

Answer:

  • Contradiction Sources : Variability in ring-strain activation, solvent polarity, or catalyst loading (e.g., sulfonyl fluoride reactions in show similar sensitivity to conditions) .
  • DoE Framework :
    • Factors : Catalyst (Pd/C vs. Ni), solvent (THF vs. DMF), temperature.
    • Response Variables : Yield, purity (HPLC area%).
  • Analysis : Apply ANOVA to identify significant interactions. For example, ’s statistical rigor (e.g., effect size calculations) ensures robust conclusions .

Q. What mechanistic insights guide the optimization of this compound derivatization for drug-discovery applications?

Answer:

  • Mechanistic Pathways :
    • Nucleophilic Aromatic Substitution : Oxyaniline’s electron-rich ring reacts with electrophiles (e.g., acyl chlorides).
    • Ring-Opening Risks : High strain in bicyclo systems may lead to unintended rearrangements (see ’s sulfonamide formation caveats) .
  • Optimization : Use kinetic studies (stopped-flow UV) to map intermediate lifetimes. Pair with computational models (MD simulations) to predict regioselectivity.

Q. How can researchers validate the biological relevance of this compound analogs using structure-activity relationship (SAR) models?

Answer:

  • SAR Workflow :
    • Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl groups) on the oxyaniline ring.
    • Assays : Test binding affinity (SPR, ITC) against target proteins (e.g., kinases, GPCRs).
    • Data Integration : Use multivariate regression to link structural features (logP, polar surface area) to activity.
  • Validation : Cross-reference with databases like REAXYS (cited in ) to benchmark against known bioisosteres (e.g., ’s ortho-phenyl replacements) .

Methodological Guidelines

Q. What statistical frameworks are critical for analyzing dose-response data in this compound toxicity studies?

Answer:

  • Models :
    • Nonlinear Regression : Fit Hill slopes to EC50_{50}/IC50_{50} curves.
    • Error Handling : Report confidence intervals and effect sizes (e.g., Cohen’s d) per ’s criteria .
  • Outlier Management : Use Grubbs’ test for significance thresholds (p < 0.01).

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

Answer:

  • Quality Control :
    • Analytical : Implement in-line FTIR to monitor reaction progress.
    • Purification : Standardize column chromatography (e.g., silica gel pore size) or crystallization solvents.
  • Documentation : Adopt FINER criteria () to define feasibility and novelty thresholds for each batch .

Data Presentation Template

Parameter Condition 1 Condition 2 Condition 3
Yield (%)62 ± 378 ± 245 ± 4
Purity (HPLC area%)98.599.297.8
Byproduct Formation<1%<0.5%3.2%

Adapted from ’s reaction optimization strategies .

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